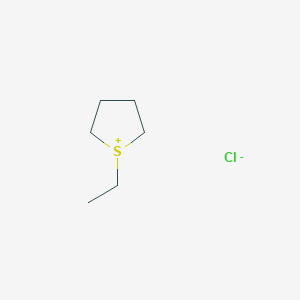
1-Ethylthiolan-1-ium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethylthiolan-1-ium chloride is an organic compound with the molecular formula C5H11ClS. It is a type of ionic liquid, which are salts in the liquid state at or below 100°C. Ionic liquids have gained significant attention due to their unique properties, such as low volatility, high thermal stability, and the ability to dissolve a wide range of substances .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Ethylthiolan-1-ium chloride can be synthesized through the alkylation of thiolane with ethyl chloride. The reaction typically occurs in the presence of a strong base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The reaction conditions often involve moderate temperatures and an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethylthiolan-1-ium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound back to its thiolane precursor.
Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like hydroxide ions or amines are commonly employed.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiolane.
Substitution: Various substituted thiolan-1-ium salts.
Applications De Recherche Scientifique
1-Ethylthiolan-1-ium chloride has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and catalyst in organic synthesis, particularly in reactions requiring ionic liquids.
Biology: The compound’s unique properties make it useful in the study of enzyme-catalyzed reactions and protein folding.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic substances.
Mécanisme D'action
The mechanism by which 1-ethylthiolan-1-ium chloride exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and proteins, by altering their solubility and stability. The chloride ion can participate in nucleophilic substitution reactions, while the ethylthiolan-1-ium cation can engage in electrostatic interactions with negatively charged species .
Comparaison Avec Des Composés Similaires
- 1-Methylthiolan-1-ium chloride
- 1-Propylthiolan-1-ium chloride
- 1-Butylthiolan-1-ium chloride
Comparison: 1-Ethylthiolan-1-ium chloride is unique due to its specific alkyl chain length, which influences its solubility, melting point, and reactivity. Compared to its methyl, propyl, and butyl counterparts, the ethyl derivative strikes a balance between hydrophobicity and hydrophilicity, making it versatile for various applications .
Propriétés
Numéro CAS |
114067-61-7 |
|---|---|
Formule moléculaire |
C6H13ClS |
Poids moléculaire |
152.69 g/mol |
Nom IUPAC |
1-ethylthiolan-1-ium;chloride |
InChI |
InChI=1S/C6H13S.ClH/c1-2-7-5-3-4-6-7;/h2-6H2,1H3;1H/q+1;/p-1 |
Clé InChI |
KRFGEDPZMOQXKK-UHFFFAOYSA-M |
SMILES canonique |
CC[S+]1CCCC1.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



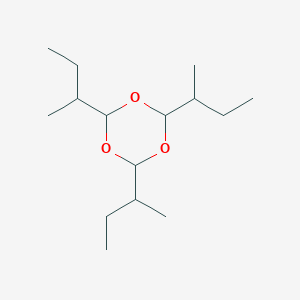

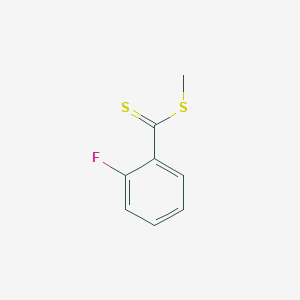

![4-[(Sulfosulfanyl)methyl]benzoic acid](/img/structure/B14295803.png)
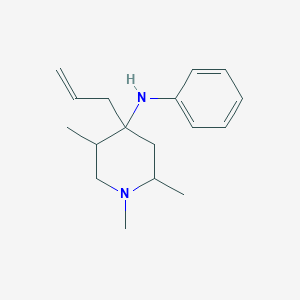
![Diethyl {[(propan-2-ylidene)amino]methyl}phosphonate](/img/structure/B14295816.png)
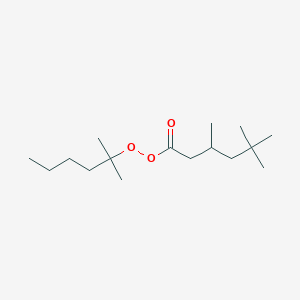
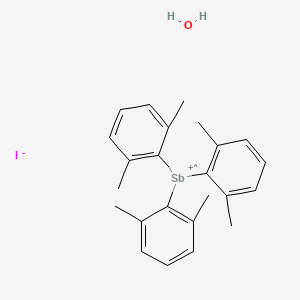
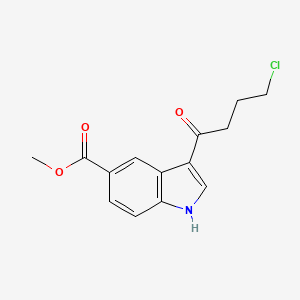
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
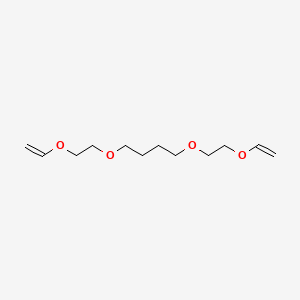
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
